Homovanillic acid sulfate

Overview

Description

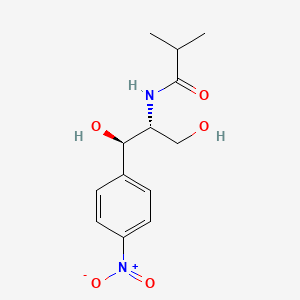

Homovanillic acid sulfate is a sulfate ester of homovanillic acid, a major catecholamine metabolite. It is produced by the action of monoamine oxidase and catechol-O-methyltransferase on dopamine. This compound is often used as a biomarker in clinical diagnostics, particularly for neuroblastoma and other catecholamine-secreting tumors .

Mechanism of Action

Target of Action

Homovanillic acid (HVA) is a major catecholamine metabolite that is produced by a consecutive action of monoamine oxidase and catechol-O-methyltransferase on dopamine . It is associated with dopamine levels in the brain . HVA is used as a reagent to detect oxidative enzymes .

Mode of Action

It is known that hva, the parent compound of homovanillic acid sulfate, is produced by the action of monoamine oxidase and catechol-o-methyltransferase on dopamine . This suggests that this compound may interact with these enzymes or their targets.

Biochemical Pathways

HVA is involved in the metabolic pathway of dopamine, a key neurotransmitter in the brain . It is produced by the action of monoamine oxidase and catechol-O-methyltransferase on dopamine . The conversion of dopamine to HVA is part of the body’s mechanism for regulating dopamine levels in the brain .

Pharmacokinetics

It is known that hva, the parent compound, is a substrate of the organic anion transporter (oat) and multidrug resistance-associated protein 4 (mrp4) . This suggests that this compound may also interact with these transporters, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

It is known that hva, the parent compound, is associated with dopamine levels in the brain . Therefore, this compound may also influence dopamine-related processes in the brain.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the activity of the enzymes involved in its production, monoamine oxidase and catechol-O-methyltransferase, can be affected by factors such as pH, temperature, and the presence of other substances

Biochemical Analysis

Biochemical Properties

Homovanillic acid sulfate plays a significant role in biochemical reactions. It is a dopamine metabolite, indicating its interaction with enzymes and proteins involved in dopamine metabolism . The exact nature of these interactions is complex and involves multiple steps of enzymatic reactions.

Cellular Effects

This compound has been found to influence various types of cells and cellular processes. It is known to impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms are still being researched.

Metabolic Pathways

This compound is involved in the metabolic pathways of catecholamines. It interacts with various enzymes and cofactors in these pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

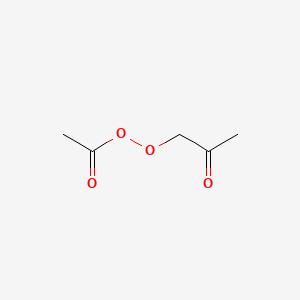

Homovanillic acid sulfate can be synthesized through the sulfonation of homovanillic acid. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfate ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Homovanillic acid sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to homovanillic acid.

Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Homovanillic acid.

Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

Homovanillic acid sulfate has a wide range of applications in scientific research:

Chemistry: Used as a reagent to detect oxidative enzymes.

Biology: Serves as a biomarker for dopamine metabolism.

Medicine: Utilized in the diagnosis and monitoring of neuroblastoma and other catecholamine-secreting tumors.

Industry: Employed in the synthesis of various pharmaceuticals and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Vanillylmandelic acid: Another major catecholamine metabolite used as a biomarker for neuroblastoma.

3-Methoxy-4-hydroxyphenylacetic acid: Structurally similar and involved in similar metabolic pathways.

Uniqueness

Homovanillic acid sulfate is unique due to its specific role in dopamine metabolism and its utility as a biomarker for catecholamine-secreting tumors. Its sulfate ester form enhances its solubility and stability, making it particularly useful in various biochemical assays .

Properties

IUPAC Name |

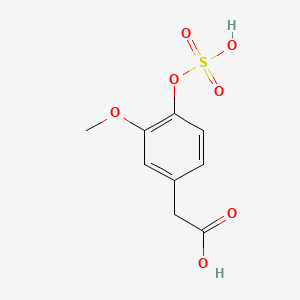

2-(3-methoxy-4-sulfooxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O7S/c1-15-8-4-6(5-9(10)11)2-3-7(8)16-17(12,13)14/h2-4H,5H2,1H3,(H,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACOAKYXFIWAQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312484 | |

| Record name | Homovanillic acid sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homovanillic acid sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38339-06-9 | |

| Record name | Homovanillic acid sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38339-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homovanillic acid sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homovanillic acid sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Homovanillic acid sulfate in atherosclerosis research?

A1: this compound has been identified as a potential biomarker for atherosclerosis. Research indicates that this metabolite is associated with the "atherogenic state," a spectrum ranging from non-atherogenic to highly atherogenic states. Importantly, this association appears independent of specific conditions like metabolic syndrome or obesity. [] This suggests that this compound, along with other metabolites, could provide a broader picture of atherosclerosis risk beyond traditional clinical markers.

Q2: Which metabolic pathways are linked to this compound in the context of atherosclerosis?

A2: Studies point towards the involvement of this compound in the catabolism of phenylalanine and tyrosine, as well as in the biosynthesis of estrogens and phenylpropanoids. [] These pathways are intertwined with lipid metabolism and inflammation, both crucial processes in the development and progression of atherosclerosis.

Q3: Beyond atherosclerosis, are there other areas where this compound is being investigated as a potential biomarker?

A4: Yes, research suggests this compound could be a potential biomarker for diabetic nephropathy. Studies have observed differential metabolite profiles in both plasma and urine of mice with type 1 diabetes and diabetic nephropathy, with this compound being one of the metabolites associated with these profiles. [] This highlights its potential role in understanding the progression of diabetic complications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

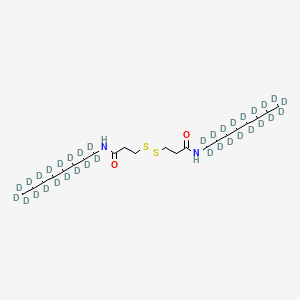

![(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B563221.png)

![1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B563232.png)

![3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile](/img/structure/B563233.png)